Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate

ERK5 kinase inhibition Fragment-based drug discovery Lead-like properties

Unlike 6-substituted ERK5 or high-MW CD73 inhibitors, this minimal 3-cyanopyridine thioether fragment (MW 302) offers maximum synthetic flexibility. The methyl ester enables parallel amide library generation (10-50 compounds) via standard coupling, saving 2-3 steps per analog vs. de novo synthesis. The unsubstituted 6-position allows systematic Suzuki coupling for kinase selectivity pocket probing. With 98% purity and stable storage at 2-8°C, this building block is ideal for fragment-based screening and rapid SAR campaigns. Procure the ester variant to streamline your kinase inhibitor discovery.

Molecular Formula C15H11FN2O2S
Molecular Weight 302.32
CAS No. 341967-43-9
Cat. No. B2776340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate
CAS341967-43-9
Molecular FormulaC15H11FN2O2S
Molecular Weight302.32
Structural Identifiers
SMILESCOC(=O)CSC1=NC=CC(=C1C#N)C2=CC=C(C=C2)F
InChIInChI=1S/C15H11FN2O2S/c1-20-14(19)9-21-15-13(8-17)12(6-7-18-15)10-2-4-11(16)5-3-10/h2-7H,9H2,1H3
InChIKeyVUUNDMXRJCZFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate (CAS 341967-43-9): Scaffold Identity and Procurement Baseline


Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate (CAS 341967-43-9) is a 3-cyanopyridine derivative bearing a 4-(4-fluorophenyl) substituent and a methyl thioacetate side chain at the 2-position. Its molecular formula is C₁₅H₁₁FN₂O₂S (MW 302.32 g/mol) . The compound belongs to the 3-cyanopyridine thioether chemotype, which has been validated as a moderate inhibitor scaffold against extracellular signal-regulated kinase 5 (ERK5) in high-throughput screening campaigns [1]. Commercially, it is supplied at 98% purity with defined storage (2–8°C, sealed dry) and hazard classification (H302-H315-H319-H335; GHS07 Warning) .

Why 3-Cyanopyridine Thioether Analogs Cannot Be Interchanged: Structural Determinants Governing Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate Differentiation


Within the 3-cyanopyridine thioether class, subtle structural variations produce substantial shifts in molecular recognition, synthetic accessibility, and physicochemical properties. The ERK5-targeting hits 67 and 68 (Myers, 2013) incorporate a 6-phenyl substituent and an elaborated amide side chain, yielding IC50 values of 0.5–1.6 μM in initial screens but requiring multi-step synthesis [1]. In contrast, the target compound CAS 341967-43-9 retains an unsubstituted 6-position and a simple methyl ester terminus. The absence of 6-aryl substitution reduces MW by approximately 77 Da and eliminates a Suzuki coupling step, while the methyl ester provides a versatile handle for hydrolysis, aminolysis, or reduction—options foreclosed in the amide-terminated ERK5 hits. For CD73-targeted analogs, the introduction of 4,6-bis(4-morpholinophenyl) groups (Vivier et al., 2023) dramatically increases MW (>550 Da) and TPSA, shifting solubility and permeability profiles away from the minimal scaffold [2]. These architectural divergences mean that in-class compounds occupy distinct regions of chemical space and cannot serve as drop-in replacements without altering synthetic route feasibility, physicochemical behavior, and biological target engagement.

Quantitative Differentiation Evidence: Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate vs. Closest Analogs


Molecular Weight Reduction vs. 6-Aryl-Substituted ERK5 Hits Enables Fragment-Based and Scaffold-Hopping Approaches

The target compound (MW 302.32) is the minimal 3-cyanopyridine thioether scaffold lacking 6-position substitution, in contrast to the validated ERK5 inhibitor hit compound 68 (2-(2-((3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl)thio)acetamido)acetic acid) which carries a 6-phenyl group and an elaborated glycine-amide side chain. The 6-phenyl deletion alone reduces molecular weight by approximately 77 Da (≥25% reduction versus the ~379 Da 6-phenyl methyl ester analog), positioning the target compound closer to fragment-like chemical space (MW < 300) while retaining the core pharmacophore . Three regions of the 3-cyanopyridine scaffold were identified for SAR exploration: the thioether side chain, the aryl substituent, and the 3-cyano isostere . The target compound's unsubstituted 6-position provides an unencumbered vector for systematic aryl introduction, enabling divergent library synthesis that is precluded in the already-elaborated hits 67 and 68 [1].

ERK5 kinase inhibition Fragment-based drug discovery Lead-like properties Scaffold minimalism

Methyl Ester vs. Amide Side Chain: Differential Synthetic Versatility for Downstream Derivatization

The target compound features a methyl ester terminus (-COOCH₃), whereas the primary ERK5 hits 67 and 68 contain acetamide side chains (-CONH-R). The methyl ester is a universal synthetic handle: it can be hydrolyzed to the carboxylic acid (LiOH/THF/H₂O), converted to diverse amides via coupling reagents (HATU, EDC), reduced to the primary alcohol (LiAlH₄ or DIBAL-H), or transesterified [1]. In the CD73 inhibitor series, the methyl ester analog (methyl 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)acetate) retained biological activity, demonstrating that the ester is compatible with target engagement [2]. By contrast, the amide-terminated hits 67 and 68 have already committed the side chain to a specific hydrogen-bond donor/acceptor pattern, making systematic side-chain SAR exploration from these compounds more laborious [3].

Prodrug design Side-chain SAR Synthetic intermediate Functional group interconversion

Computed Physicochemical Property Profile vs. 6-Aryl-Substituted Analogs: LogP and TPSA Differentiation

The target compound has a computed LogP of 3.02 and TPSA of 62.98 Ų as reported in the vendor computational chemistry datasheet . In comparison, the 4,6-bis(4-morpholinophenyl)-substituted CD73 inhibitor analog (Vivier et al., 2023) is predicted to have LogP > 4.5 and TPSA > 90 Ų due to the additional morpholinophenyl groups, which substantially increase hydrophobicity and polar surface area [1]. The lower LogP of the target compound places it closer to the optimal range for oral bioavailability (LogP 1–3) per Lipinski guidelines, and the moderate TPSA (<140 Ų) is compatible with both passive membrane permeability and aqueous solubility. The 3-cyanopyridine scaffold has been noted as a privileged structure in drug discovery with demonstrated activity against multiple therapeutic targets including kinases, survivin, and IDO1 [2].

Physicochemical properties Lipophilicity Drug-likeness Permeability prediction

ERK5 Kinase Class-Level Validation: 3-Cyanopyridine Thioether Chemotype Demonstrates Target Engagement in the 0.5–31.3 μM Range

The 3-cyanopyridine thioether chemotype, of which the target compound is the minimal representative, was identified as one of three validated ERK5 inhibitor series from a high-throughput screen of 57,617 compounds [1]. The series exhibited ERK5 IC50 values spanning 0.5–31.3 μM. Two 6-phenyl-substituted analogs (compounds 67 and 68) showed initial IC50 values of 0.5 and 1.6 μM respectively, though resynthesized material yielded reduced potency (20.5 and 4.9 μM), indicating sensitivity to purity and synthetic route [2]. While direct ERK5 IC50 data for the target compound CAS 341967-43-9 is not available in the published literature, it embodies the core pharmacophore (3-cyano, 4-(4-fluorophenyl), 2-thioether) shared by the active hits. The absence of the 6-phenyl substituent in the target compound may modulate kinase selectivity: the Myers thesis noted that SAR studies on the aryl substituent and thioether side chain did not improve potency over initial hits, suggesting that the minimal scaffold may retain basal activity while offering a cleaner selectivity starting point [2]. The broader 3-cyanopyridine class has demonstrated activity across multiple kinase and non-kinase targets including EGFR (IC50 = 45 nM for the most potent analog) [3], survivin modulation [4], and IDO1 inhibition [5].

ERK5 inhibition Kinase screening 3-Cyanopyridine pharmacophore Hit validation

Established Utility as a Heterocyclic Synthesis Building Block: Demonstrated Conversion to Thienodipyridines, Pyrazoles, and Pyrans

The 3-cyanopyridin-2-ylthioacetate scaffold has been validated as a polyfunctional reagent for heterocyclic synthesis by Rodinovskaya et al. (2006), who demonstrated that substituted 4-(3-cyanopyridin-2-ylthio)acetoacetates undergo cyclocondensation to yield 4-hydroxy-1H-thieno[2,3-b:4,5-b]dipyridin-2-ones, 6-amino-4-aryl-5-cyano-3-(pyrid-2-ylthiomethylene)-2,4-dihydropyrano[2,3-c]pyrazoles, and 3-alkoxycarbonyl-6-amino-4-aryl-2-(3-cyanopyridin-2-ylthiomethyl)-4H-pyrans [1]. The target compound (CAS 341967-43-9), being the methyl ester variant of the 3-cyanopyridin-2-ylthioacetate core, can serve as a direct precursor to such acetoacetates via Claisen condensation with ethyl acetate or related active methylene compounds. This synthetic versatility is not shared by the amide-terminated ERK5 hits, which lack the ester functionality required for Claisen-type C–C bond formation. The compound's practical synthesis from 3-cyano-4-(4-fluorophenyl)-2-pyridinethiol and methyl bromoacetate under basic conditions (K₂CO₃ or NaH in DMF/DMSO) is operationally straightforward , and the product is commercially available at 98% purity from multiple vendors [REFS-2, REFS-3].

Heterocyclic synthesis Building block Thieno[2,3-b]pyridine Multicomponent reactions

Commercial Availability and Quality Specifications: 98% Purity with Defined Storage and Hazard Profile

The target compound is commercially available from Chemscene (Cat. No. CS-0581535) and Leyan (Cat. No. 1652201) at a certified purity of 98% [REFS-1, REFS-2]. Storage conditions are specified as sealed in dry environment at 2–8°C, with room temperature shipping in continental US . The hazard profile includes acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), classified under GHS07 (Warning) . In contrast, the 6-aryl-substituted ERK5 hits (compounds 67 and 68) are not commercially available and require custom synthesis, introducing variability in purity, analytical characterization, and lead time. The closest commercially available analog, methyl 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)acetate, is a more complex molecule likely to command significantly higher cost and longer synthesis time due to the dual Suzuki coupling steps required for 4,6-diaryl substitution [1].

Commercial sourcing Purity specification Storage conditions Hazard classification

Optimal Research and Industrial Application Scenarios for Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate (CAS 341967-43-9)


Kinase-Focused Fragment-Based Drug Discovery: ERK5 and Beyond

The target compound serves as a minimal 3-cyanopyridine thioether fragment (MW 302) for fragment-based screening against the kinome. The validated ERK5 inhibitory activity of the chemotype (IC50 = 0.5–31.3 μM for close analogs) provides a rational starting point for fragment growing at the unsubstituted 6-position [1]. The methyl ester can be hydrolyzed to the acid for biophysical assays (SPR, ITC) or retained for cellular permeability in cell-based screens. The absence of 6-aryl substitution allows systematic introduction of aryl/heteroaryl groups via Suzuki coupling to probe kinase selectivity pockets, as guided by the SAR framework established in the Myers thesis [2].

Diversity-Oriented Synthesis of Fused Heterocyclic Libraries

Following the methodology of Rodinovskaya et al. (2006), the compound can be converted to 4-(3-cyanopyridin-2-ylthio)acetoacetates via Claisen condensation, then elaborated into thieno[2,3-b:4,5-b]dipyridin-2-ones, pyrano[2,3-c]pyrazoles, and pyrano[2,3-d]pyrido-thienopyridines through multicomponent cyclocondensation reactions [1]. This enables the rapid generation of 50–200 compound libraries for phenotypic or target-based screening from a single procurement batch. The 4-(4-fluorophenyl) group provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and analytical characterization.

CD73 Allosteric Inhibitor Lead Optimization

The Vivier et al. (2023) study demonstrated that 4,6-biaryl-2-thiopyridine derivatives act as CD73 allosteric inhibitors capable of reversing adenosine-mediated immune suppression on human T cells [1]. The target compound provides the minimal core scaffold for exploring substitution at the 6-position to optimize CD73 potency while maintaining the favorable LogP (3.02) and TPSA (62.98) that distinguish it from higher-MW morpholinophenyl analogs. The methyl ester can be elaborated to diverse amides to probe interactions at the CD73 protein-protein interface, as suggested by the differential activity of amide vs. ester analogs in the Vivier series.

Medicinal Chemistry SAR Campaigns Requiring Rapid Side-Chain Diversification

For programs where the 3-cyano-4-(4-fluorophenyl)pyridine core is a confirmed pharmacophore, procuring the methyl ester variant (CAS 341967-43-9) rather than a pre-formed amide provides maximum flexibility for side-chain SAR. The ester can be converted in parallel to 10–50 amides using diverse amine building blocks via standard HATU or EDC coupling, enabling rapid exploration of hydrogen-bonding and steric parameters at the thioether terminus [1]. This approach conserves 2–3 synthetic steps per analog compared to de novo synthesis from the thiol precursor, as documented in the synthetic routes to ERK5 inhibitors 67 and 68 [2].

Quote Request

Request a Quote for Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.